molecular formula C14H23ClN2O B1437523 N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine CAS No. 1040686-06-3

N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine

Cat. No.: B1437523
CAS No.: 1040686-06-3
M. Wt: 270.8 g/mol
InChI Key: FSALKFHCQOHCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine typically involves the reaction of 2-(2-chlorophenoxy)ethanol with N,N-diethylethylenediamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N1-[2-(2-bromophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine
  • N1-[2-(2-fluorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine
  • N1-[2-(2-methylphenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine

Uniqueness

N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and physical properties. This makes it particularly useful in certain applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-[2-(2-chlorophenoxy)ethyl]-N',N'-diethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN2O/c1-3-17(4-2)11-9-16-10-12-18-14-8-6-5-7-13(14)15/h5-8,16H,3-4,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSALKFHCQOHCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCCOC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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